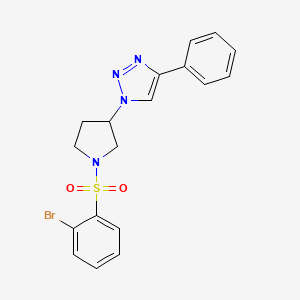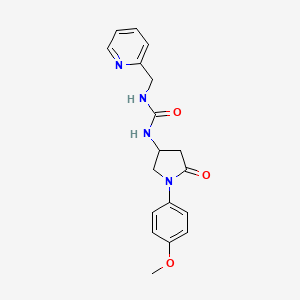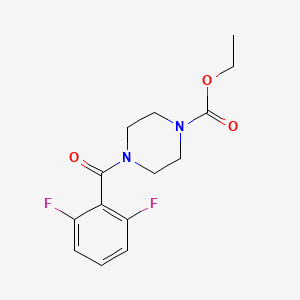
N-(3-ethoxy-4-methoxybenzyl)indolizine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-ethoxy-4-methoxybenzyl)indolizine-2-carboxamide, also known as EMIC, is a compound that has gained attention in the scientific community due to its potential applications in various fields. EMIC is a synthetic compound that has been developed through a series of chemical reactions. The compound has been shown to have potential applications in scientific research, particularly in the field of neuroscience.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
N-(3-ethoxy-4-methoxybenzyl)indolizine-2-carboxamide is involved in the synthesis and characterization of various compounds. For example, it has been used in the synthesis of 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives, which were further evaluated for their cytotoxic activity against cancer cells (Hassan et al., 2014).
Catalysis and Chemical Reactions
The compound plays a role in catalytic processes and chemical reactions. For instance, it is used in the Rh(III)-catalyzed selective coupling of N-methoxy-1H-indole-1-carboxamides and aryl boronic acids, demonstrating its utility in organic synthesis (Zheng et al., 2014).
Biological Activities and Drug Development
The compound is instrumental in the development of drugs and evaluation of their biological activities. For example, it has been involved in the synthesis of heterocycles based on the indole moiety, with these compounds showing potential as anti-cancer agents (Kandile et al., 2015). Additionally, it has been used in the synthesis of benzothiazine derivatives with analgesic activities, indicating its relevance in pain management research (Malchenko, 2021).
Antibacterial and Antioxidant Properties
Research has also explored the antibacterial and antioxidant properties of compounds synthesized using this compound. Studies show that certain derivatives exhibit potent antibacterial and antioxidant activities, contributing to the field of infectious diseases and oxidative stress (Uppar et al., 2020).
Fluorescence and Photophysical Properties
The compound has been utilized in the study of fluorescence and photophysical properties. For instance, a rhodamine-based compound related to this compound was synthesized as a dual chemosensor for metal ions, showcasing its potential in sensory applications (Roy et al., 2019).
Zukünftige Richtungen
Indolizine derivatives, including “N-(3-ethoxy-4-methoxybenzyl)indolizine-2-carboxamide”, hold promise for future research due to their potential biological activities and their use as organic fluorescent molecules . The development of novel approaches for the synthesis of indolizine and its derivatives is an active area of research .
Eigenschaften
IUPAC Name |
1-(4-methylphenyl)-5-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]pyrazolo[3,4-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N6O2/c1-14-7-9-16(10-8-14)27-20-17(11-23-27)21(28)26(13-22-20)12-18-24-19(25-29-18)15-5-3-2-4-6-15/h2-11,13H,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUZNZDNAOAQKGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)CC4=NC(=NO4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(Z)-N-(5-methoxybenzo[d]thiazol-2-yl)-3-(4-nitrophenyl)-N-(pyridin-3-ylmethyl)acrylamide](/img/structure/B3013692.png)
![N-(5-methoxybenzo[d]thiazol-2-yl)-2-(methylsulfonyl)-N-(pyridin-4-ylmethyl)benzamide](/img/structure/B3013693.png)
![2-[(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)-methylamino]cyclohexan-1-ol](/img/structure/B3013694.png)


![8-((3,5-Dimethylisoxazol-4-yl)sulfonyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B3013700.png)
![N-(3,4a,5,6,7,7a-Hexahydro-2H-cyclopenta[b][1,4]dithiin-5-yl)prop-2-enamide](/img/structure/B3013704.png)
![(E)-1-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-3-(thiophen-2-yl)prop-2-en-1-one](/img/structure/B3013705.png)

![5-Methylpyrazolo[1,5-a]pyrimidin-2-amine](/img/structure/B3013709.png)



![N-[2-Hydroxy-2-(1-methylindol-3-YL)ethyl]-2,5-dimethylbenzamide](/img/structure/B3013715.png)
